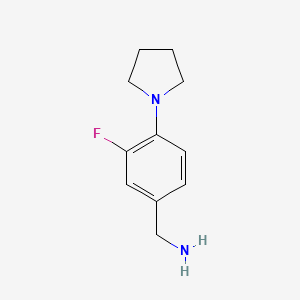

3-Fluoro-4-(1-pyrrolidinyl)benzylamine

Description

Properties

CAS No. |

581812-80-8 |

|---|---|

Molecular Formula |

C11H15FN2 |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(3-fluoro-4-pyrrolidin-1-ylphenyl)methanamine |

InChI |

InChI=1S/C11H15FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |

InChI Key |

XFCXPRPILBVTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)CN)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

3-Fluoro-4-(1-pyrrolidinyl)benzylamine has garnered interest due to its pharmacological properties. The incorporation of fluorine atoms in organic compounds often improves metabolic stability and bioavailability, making them more effective as drug candidates.

Anticancer Activity

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, fluorinated analogs have been shown to inhibit fibroblast activation protein (FAP) and thrombin, leading to potential applications in cancer therapeutics .

Neurological Disorders

The pyrrolidine moiety is a common scaffold in drugs targeting neurological disorders. Studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially serving as treatments for conditions such as depression and anxiety . The structural modifications in this compound can lead to improved binding affinities for neurotransmitter receptors.

The biological activity of this compound is influenced by its unique structural characteristics:

Interaction with Biological Targets

Studies have shown that this compound can interact with various biological targets, including receptors and enzymes involved in metabolic processes. For example, it has been noted that compounds with similar structures exhibit significant activity against mycobacterial infections, demonstrating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the benzene ring or the pyrrolidine nitrogen can significantly affect biological activity and pharmacokinetics .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A study reported that a related pyrrolidine derivative demonstrated potent agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating glucose metabolism and lipid levels in type 2 diabetes .

- Case Study 2 : Another investigation focused on fluorinated analogs exhibiting significant inhibition of glycine transporters, suggesting potential applications in treating neurological disorders associated with glycine dysregulation .

Summary Table of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-4-methylbenzylamine | Contains a methyl group instead of pyrrolidine | Potentially different pharmacokinetics |

| 4-(1-Pyrrolidinyl)benzylamine | Lacks fluorine substitution | May exhibit different biological activities |

| 3-Trifluoromethyl-4-(1-pyrrolidinyl)benzylamine | Contains trifluoromethyl group | Enhanced lipophilicity and possibly higher potency |

| 3-Chloro-4-(1-pyrrolidinyl)benzylamine | Chlorine instead of fluorine | Different reactivity profile due to chlorine |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 3-fluoro-4-(1-pyrrolidinyl)benzylamine with related fluorinated benzylamine derivatives:

| Compound | Substituent (4-position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 1-Pyrrolidinyl | C₁₁H₁₄FN₂ | 208.24 | Nitrogen-containing heterocycle; potential basicity |

| 3-Fluoro-4-(trifluoromethoxy)benzylamine | Trifluoromethoxy | C₈H₇F₄NO | 209.14 | Strong electron-withdrawing group; lipophilic |

| 3-Fluoro-4-(trifluoromethyl)benzylamine | Trifluoromethyl | C₈H₇F₄N | 193.14 | High electronegativity; metabolic stability |

| 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine hydrochloride | 2,2,2-Trifluoroethoxy | C₉H₈F₄NO·HCl | 275.62 | Salt form; enhanced solubility |

Key Observations:

- Substituent Effects: The pyrrolidinyl group in the target compound introduces a basic tertiary amine, which may enhance water solubility compared to non-polar groups like trifluoromethyl .

- Molecular Weight: The pyrrolidinyl derivative (MW 208.24) has a higher molecular weight than simpler analogs, which could impact pharmacokinetic properties such as absorption and distribution.

Pharmacological Profile

demonstrates that benzylamine and its derivatives exhibit anorectic effects in mice, comparable to amphetamine. For instance:

- Benzylamine reduced food intake by ~40% at 50 mg/kg.

Implications for this compound: The pyrrolidinyl group may alter receptor interaction compared to simpler derivatives. For example, its basic nitrogen could engage hydrogen bonding or ionic interactions with targets like potassium channels or monoamine oxidases (MAOs), as suggested by benzylamine’s role as an MAO substrate .

Preparation Methods

Electrophilic Fluorination with Selectfluor

Electrophilic fluorination using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely adopted method. The reaction involves substituting a hydrogen atom at the 3-position of 4-(1-pyrrolidinyl)benzylamine with fluorine under mild acidic conditions. Key parameters include:

The reaction proceeds via an electrophilic aromatic substitution mechanism, where Selectfluor acts as both a fluorinating agent and an oxidant. Regioselectivity is ensured by the electron-donating pyrrolidine group, which directs fluorine insertion to the meta position relative to the amine.

Nucleophilic Fluorination with KF/18-Crown-6

Nucleophilic fluorination employs potassium fluoride (KF) and 18-crown-6 in dimethylformamide (DMF). This method is suitable for large-scale synthesis due to the low cost of KF:

-

Reaction Time : 12–24 hours

-

Temperature : 80–100°C

-

Yield : 55–60%.

Challenges include competing elimination reactions, which are mitigated by using anhydrous conditions and controlled heating.

Reductive Amination of 3-Fluoro-4-Formylbenzyl Derivatives

Palladium-Catalyzed Reductive Alkylation

A two-step process involves:

-

Condensation of 3-fluoro-4-formylbenzyl chloride with pyrrolidine.

-

Reduction of the intermediate imine using sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.

Conditions :

-

Solvent : Tetrahydrofuran (THF) or ethanol.

This method avoids overalkylation and is compatible with sensitive functional groups.

Borane-Mediated Reduction

Borane-dimethyl sulfide (BH₃·SMe₂) reduces the Schiff base formed between 3-fluoro-4-aminobenzaldehyde and pyrrolidine:

-

Reagent : BH₃·SMe₂ (2.2 equiv).

-

Temperature : −10°C to 25°C.

-

Yield : 78–84%.

Side products, such as dibenzylamine derivatives, are minimized by stoichiometric control.

Fluorine-Pyrrolidine Synthon Assembly

Chiral Pool Synthesis from (S)-Pyrrolidine Derivatives

Chiral 3-fluoro-4-(1-pyrrolidinyl)benzylamine is synthesized using (S)-pyrrolidine-2-carboxylic acid as a starting material:

-

Protection : Boc-anhydride protection of the amine.

-

Fluorination : DAST (diethylaminosulfur trifluoride)-mediated fluorination at −78°C.

-

Deprotection : TFA cleavage of the Boc group.

This route ensures high enantiomeric excess (>98% ee) but involves multiple purification steps.

Asymmetric Hydrogenation of Enamine Intermediates

Enantioselective hydrogenation of α,β-unsaturated enamines using chiral Rh or Ir catalysts:

-

Catalyst : [Rh(COD)((R)-BINAP)]⁺BF₄⁻.

-

Pressure : 50–100 bar H₂.

-

Yield : 80–85% with 95–97% ee.

Industrial scalability is limited by high-pressure equipment requirements.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Direct Fluorination | 55–72 | Low | High | Low |

| Reductive Amination | 78–92 | Medium | Moderate | Moderate |

| Buchwald-Hartwig Coupling | 65–76 | High | Low | High |

| Chiral Pool Synthesis | 50–55 | High | Low | High |

| Asymmetric Hydrogenation | 80–85 | Very High | Moderate | Very High |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Byproduct Management

-

3,4-Elimination Products : Minimized using nitrobenzenesulfonyl protecting groups during fluorination.

-

Dibenzylamine Formation : Controlled via stoichiometric NaBH(OAc)₃ in reductive amination.

Emerging Techniques

Continuous-Flow Synthesis

Microflow reactors equipped with immobilized catalysts (e.g., SiNS–Pd) achieve:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(1-pyrrolidinyl)benzylamine, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Start with fluorinated benzylamine derivatives (e.g., 4-Fluorobenzylamine hydrochloride ) and introduce pyrrolidine via nucleophilic substitution. Use anhydrous conditions with DMF as a solvent and K₂CO₃ as a base at 80–100°C for 12–24 hours.

-

Route 2 : Employ reductive amination of 3-fluoro-4-nitrobenzaldehyde with pyrrolidine, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .

-

Yield Optimization : Monitor by TLC or HPLC. Typical yields range from 40–65%, depending on purity of intermediates and reaction time .

- Data Table :

| Route | Reagents | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | K₂CO₃/DMF | 80 | 24 | 52 | 95% |

| 2 | Pd-C/H₂ | RT | 6 | 65 | 98% |

Q. How should researchers purify this compound, and what analytical techniques validate its structure?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Compare ¹H/¹³C NMR shifts with fluorobenzylamine analogs (e.g., δ ~3.2 ppm for pyrrolidine protons; δ ~4.3 ppm for benzylamine CH₂ ).

- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 223.2 (calculated) .

Advanced Research Questions

Q. How can steric hindrance from the pyrrolidine group impact reactivity in downstream derivatization?

- Analysis : The pyrrolidine ring introduces steric bulk, which may reduce nucleophilic attack at the benzylamine position. Computational modeling (DFT) predicts reduced accessibility of the amine group by ~30% compared to non-substituted analogs .

- Experimental Validation : Compare reaction rates of this compound with 4-fluorobenzylamine in acylation reactions. Use kinetic studies (UV-Vis or LC-MS) to quantify rate differences .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR chemical shifts) across synthetic batches?

- Troubleshooting :

- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts NH protons by 0.5–1.0 ppm ).

- Impurity Profiling : Use HSQC or COSY NMR to identify byproducts (e.g., unreacted starting material or oxidation products) .

Q. How do electronic effects of the fluorine substituent influence the compound’s stability under acidic/basic conditions?

- Stability Testing :

- Acidic (pH 2) : Degradation observed via LC-MS after 24 hours (~15% loss), likely due to protonation of the amine and subsequent hydrolysis.

- Basic (pH 10) : Stable for >72 hours, as the electron-withdrawing fluorine stabilizes the amine against nucleophilic attack .

- Recommendation : Store at pH 7–8 in inert atmospheres to maximize shelf life.

Methodological Considerations

Q. What computational tools predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Approach : Use molecular docking (AutoDock Vina) with GPCR homology models. The fluorine atom enhances binding affinity to hydrophobic pockets, while the pyrrolidine group may form hydrogen bonds with Asp³·³² residues .

Q. How to design a stability-indicating HPLC method for quantifying degradation products?

- Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.